1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Overview
Description
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chlorinated phenoxy group, and an oxalic acid moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the pyrrolidine ring, and the final coupling with oxalic acid. Common synthetic routes may involve:
Formation of the Phenoxy Group: This step often involves the reaction of 4-chloro-2-prop-2-enylphenol with an appropriate alkylating agent under basic conditions.
Introduction of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with a pyrrolidine derivative, often under acidic or basic conditions to facilitate the nucleophilic substitution.
Coupling with Oxalic Acid: The final step involves the reaction of the pyrrolidine-phenoxy intermediate with oxalic acid, typically under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol: A compound with a similar phenoxy group but different substituents, used in the development of selective estrogen receptor modulators.
Pinacol Boronic Esters: Compounds with similar boronic ester groups, used in organic synthesis and drug development.
Uniqueness
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine stands out due to its combination of a pyrrolidine ring, a chlorinated phenoxy group, and an oxalic acid moiety
Properties
IUPAC Name |
1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO.C2H2O4/c1-2-5-13-12-14(16)6-7-15(13)18-11-10-17-8-3-4-9-17;3-1(4)2(5)6/h2,6-7,12H,1,3-5,8-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNDNMRAPGTLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCN2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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